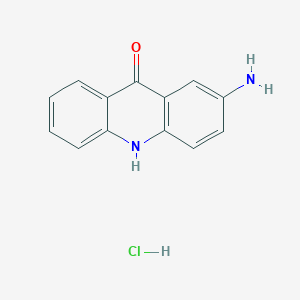

2-Aminoacridin-9(10H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Aminoacridin-9(10H)-one hydrochloride and its derivatives involves several innovative approaches. Huang et al. (2013) developed an efficient synthesis for 10-methylacridin-9(10H)-ones from 2-(methylamino)benzophenones through Cu-catalyzed intramolecular oxidative C(sp2)–H amination, using O2 as the sole oxidant (Huang et al., 2013). Similarly, modular synthesis of 9,10-Dihydroacridines, closely related to 2-Aminoacridin-9(10H)-one hydrochloride, was achieved through an ortho-C alkenylation/hydroarylation sequence, highlighting a one-pot synthesis route that is both efficient and scalable (Wang et al., 2021).

Molecular Structure Analysis

The molecular structure of acridine derivatives, including 2-Aminoacridin-9(10H)-one hydrochloride, has been extensively studied using various analytical techniques. Kimura (1987) detailed the molecular structure of acridinyl-substituted uracil, providing insights into the structural aspects of acridine derivatives through X-ray analysis (Kimura, 1987). These structural analyses are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

Acridine derivatives undergo a range of chemical reactions, which are essential for their functionalization and application in various fields. Acheson and Constable (1980) explored the synthesis of 10-alkyl- and 10,10′-alkyl-linked 9-aminoacridinium salts, illustrating the versatility of acridine compounds in undergoing chemical modifications (Acheson & Constable, 1980). These reactions enable the development of acridine-based compounds with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as solubility, melting point, and crystal structure, are influenced by its molecular structure and intermolecular interactions. He et al. (2013) examined the supramolecular networks of acridine derivatives, revealing how different substituents affect the melting point and crystal structure through intermolecular π-stacking interactions and hydrogen bonding (He et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as reactivity and stability, are central to its applications. Goodell et al. (2006) investigated the hydrolysis rates of 9-substituted aminoacridines, providing valuable information on the stability and reactivity of these compounds under various conditions (Goodell et al., 2006). Understanding these chemical properties is crucial for the development of new acridine-based compounds with enhanced performance and stability.

Aplicaciones Científicas De Investigación

Anti-cancer Properties and DNA Interaction

2-Aminoacridin-9(10H)-one hydrochloride and its derivatives, particularly acridine carboxamide Pt complexes, have shown potential as anti-cancer agents. These complexes exhibit activity against cisplatin-resistant cells by having a different DNA sequence selectivity compared to cisplatin, which allows them to produce a distinct spectrum of Pt-DNA crosslinks. This unique interaction with DNA, especially forming adducts at novel sequences such as 5'-CGA, enables these complexes to escape the DNA repair mechanisms of cancer cells, thereby overcoming cisplatin resistance. The ability to form adducts at these unique sequences is attributed to the acridine portion of the molecule, highlighting the significance of 2-aminoacridin-9(10H)-one hydrochloride in developing novel anticancer therapies (Murray, Chen, & Galea, 2014); (Hardie, Kava, & Murray, 2017).

Antitumor Efficacy and Molecular Targets

FTY720, a compound structurally related to 2-aminoacridin-9(10H)-one hydrochloride, demonstrates antitumor efficacy in several cancer models. Its antitumor action is attributed to mechanisms independent of S1P receptor activation, which are primarily involved in its immunosuppressive effects. This indicates that FTY720 and by extension, related compounds like 2-aminoacridin-9(10H)-one hydrochloride, could act through S1PR-independent pathways in cancer therapy. The ability to target cancer cells through unique mechanisms opens new avenues for research into the use of 2-aminoacridin-9(10H)-one hydrochloride in oncology (Zhang et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-10H-acridin-9-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O.ClH/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12;/h1-7H,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARHWXRIFFJKLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735296 |

Source

|

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoacridin-9(10H)-one hydrochloride | |

CAS RN |

727388-68-3 |

Source

|

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.